molecular formula C12H13Cl4NO3 B1487988 Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-48-4

Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487988
M. Wt: 361 g/mol
InChI Key: LTDHZZBQDKJEDG-XIWGLMHNSA-N
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Description

Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MCPP-pyrrolidine, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of phenoxyacetic acid and belongs to the class of compounds called phenoxyalkanoic acids. MCPP-pyrrolidine has been used as a herbicide, insecticide, and fungicide since the 1960s. It is also used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Cholinergic Channel Function and Cognitive Enhancement

Research on nicotinic acetylcholine receptor (nAChR) ligands, such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), shows positive effects in rodent and primate models of cognitive enhancement. This class of compounds, including those with pyrrolidine structures, demonstrates the potential for treatment in cognitive disorders due to their favorable oral bioavailability and reduced propensity to activate peripheral ganglionic type receptors (Lin et al., 1997).

Photochemical Reactions

The study of UV-irradiation of methyl 2-pyridinecarboxylate in methanol reveals insights into methylation and methoxylation reactions, pertinent to understanding the photochemical properties of pyridinecarboxylate derivatives. These reactions highlight the potential for creating novel chemical structures under varying conditions (Sugiyama et al., 1981).

Asymmetric Catalysis

Platinum-catalyzed asymmetric hydroformylation of olefins using chiral ligands, including pyrrolidine derivatives, underscores the importance of such compounds in synthetic chemistry, particularly in enantioselective synthesis. This application is crucial for the production of chiral intermediates in pharmaceuticals (Stille et al., 1991).

Chemical Synthesis and Structure Analysis

The synthesis and structural analysis of related pyrrolidine derivatives offer a foundation for understanding the chemical behavior and potential applications of Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride. For instance, studies on the synthesis, crystal structure, and antimicrobial activity of certain pyrrolidine-carboxylate compounds demonstrate the versatile role of these structures in medicinal chemistry (Nural et al., 2018).

properties

IUPAC Name

methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3.ClH/c1-18-12(17)10-2-6(5-16-10)19-11-4-8(14)7(13)3-9(11)15;/h3-4,6,10,16H,2,5H2,1H3;1H/t6-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDHZZBQDKJEDG-XIWGLMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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